6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine
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Description
6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of quinazoline derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biological effects.
Scientific Research Applications
Molecularly Imprinted Polymer (MIP) Development
6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine: has been utilized in the development of molecularly imprinted polymers (MIPs). MIPs are synthetic materials designed to mimic natural recognition entities, like antibodies, and are capable of selectively recognizing target molecules . The compound’s structure allows for the creation of specific binding sites during the polymerization process, which can be used for biomimetic sensors and selective separation in analytical chemistry.
Chemical Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives have significant bioactivity, and this compound can serve as a starting material in the synthesis of such derivatives. It can lead to the creation of new pyrimido[4,5-d]pyrimidine derivatives, which have shown promise as antioxidants .
Electrochemical Sensing
The compound’s unique structure allows it to be used in electrochemical sensors. By incorporating it into a sensing system, it can aid in the detection of various environmental pollutants or serve as a biomarker for certain diseases when used in conjunction with MIPs .
properties
IUPAC Name |
6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVOQHYBCFNLNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine |
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